N-(1-ethyl-4-piperidinyl)butanamide
Overview
Description
NEB has been studied for its potential use as a psychoactive drug due to its structural similarity to other compounds that have stimulant effects. However,
Mechanism of Action
NEB's mechanism of action is not completely understood, but it is believed to act as a dopamine reuptake inhibitor. This means that NEB prevents the reuptake of dopamine into presynaptic neurons, leading to increased levels of dopamine in the synaptic cleft. This increased dopamine concentration can lead to increased dopamine receptor activation, resulting in the stimulant effects associated with NEB.
Biochemical and Physiological Effects:
NEB has been shown to have stimulant effects in animal models, including increased locomotor activity and self-administration. NEB has also been shown to increase dopamine levels in the brain, similar to other stimulant drugs such as cocaine and amphetamine. Additionally, NEB has been shown to have anxiolytic effects in animal models, reducing anxiety-related behaviors.
Advantages and Limitations for Lab Experiments
One advantage of using NEB in lab experiments is its high potency, allowing for smaller doses to be used. Additionally, NEB has a longer half-life than other stimulant drugs, allowing for longer-lasting effects. However, one limitation of using NEB in lab experiments is its limited availability, as it is not widely used or studied compared to other compounds.
Future Directions
There are several potential future directions for research on NEB. One direction is investigating its potential as a treatment for anxiety disorders, as it has shown anxiolytic effects in animal models. Another direction is investigating its potential as a dopamine reuptake inhibitor, as it has a high affinity for the dopamine transporter. Additionally, further research could investigate the potential side effects and safety of NEB as a therapeutic drug.
Scientific Research Applications
NEB has been the subject of several studies investigating its potential as a therapeutic drug. One study found that NEB has a high affinity for the dopamine transporter, indicating its potential as a dopamine reuptake inhibitor. Another study found that NEB has anxiolytic effects in animal models, suggesting its potential as an anti-anxiety medication.
properties
IUPAC Name |
N-(1-ethylpiperidin-4-yl)butanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-3-5-11(14)12-10-6-8-13(4-2)9-7-10/h10H,3-9H2,1-2H3,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDWYZAEYVGDRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1CCN(CC1)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.